molecular formula C27H28N4 B11519808 N-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine

N-{(E)-[4-(diethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B11519808
M. Wt: 408.5 g/mol
InChI Key: QJLZNBRAXOQWKH-VFCFBJKWSA-N
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Description

N-{(E)-1-[4-(diethylamino)phenyl]methylidene}-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]amine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-1-[4-(diethylamino)phenyl]methylidene}-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]amine typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)benzaldehyde with 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine under acidic or basic conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-1-[4-(diethylamino)phenyl]methylidene}-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{(E)-1-[4-(diethylamino)phenyl]methylidene}-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-{(E)-1-[4-(diethylamino)phenyl]methylidene}-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{(E)-1-[4-(dimethylamino)phenyl]methylidene}-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]amine
  • N-{(E)-1-[4-(diethylamino)phenyl]methylidene}-N-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl]amine

Uniqueness

N-{(E)-1-[4-(diethylamino)phenyl]methylidene}-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H28N4

Molecular Weight

408.5 g/mol

IUPAC Name

N,N-diethyl-4-[(E)-[5-(4-methylphenyl)-2-phenylpyrazol-3-yl]iminomethyl]aniline

InChI

InChI=1S/C27H28N4/c1-4-30(5-2)24-17-13-22(14-18-24)20-28-27-19-26(23-15-11-21(3)12-16-23)29-31(27)25-9-7-6-8-10-25/h6-20H,4-5H2,1-3H3/b28-20+

InChI Key

QJLZNBRAXOQWKH-VFCFBJKWSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/C2=CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NC2=CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)C

Origin of Product

United States

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